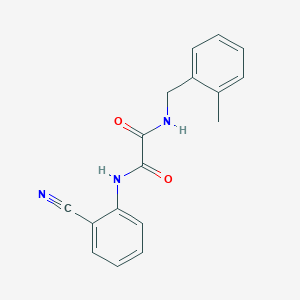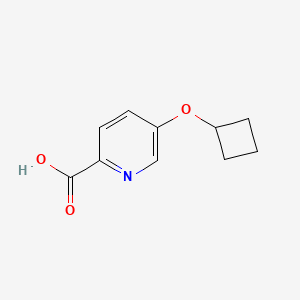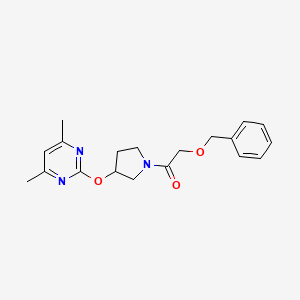
N1-(2-cyanophenyl)-N2-(2-methylbenzyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-cyanophenyl)-N2-(2-methylbenzyl)oxalamide, also known as OXA-23 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of antibiotic resistance.
Scientific Research Applications
Synthesis Methodologies
- Novel Synthesis Approaches : N1-(2-cyanophenyl)-N2-(2-methylbenzyl)oxalamide is synthesized using novel methods. For instance, Mamedov et al. (2016) developed a one-pot synthetic approach for the preparation of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which may be related to the synthesis of this compound (Mamedov et al., 2016).
Structural and Molecular Studies
Intramolecular Hydrogen Bonding : Martínez-Martínez et al. (1998) explored the intramolecular hydrogen bonding in oxamides, which can be relevant to understanding the molecular behavior of this compound (Martínez-Martínez et al., 1998).
Reactivity Studies : The reactivity of oxalamide-based carbenes, which could include this compound, was investigated by Braun et al. (2012). They explored interactions with various compounds and characterized the products (Braun et al., 2012).
Crystallography and Material Science
- Crystal Structure Analysis : Studies on the crystal structures of N,N′-bis(substituted)oxamide compounds, such as the work by Wang et al. (2016), contribute to the understanding of molecular conformations and supramolecular structures, which may be applicable to this compound (Wang et al., 2016).
Organic and Medicinal Chemistry
- Synthesis of Medical Intermediates : Schroeder et al. (1992) discuss the use of N1-substituted oxalamides in synthesizing intermediates for quinolone antibacterials, suggesting potential pharmaceutical applications (Schroeder et al., 1992).
properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[(2-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-12-6-2-3-8-14(12)11-19-16(21)17(22)20-15-9-5-4-7-13(15)10-18/h2-9H,11H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRMKXFFLSDPCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(5-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)thiazol-2-yl)acetamide](/img/structure/B2640418.png)
![N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)benzamide](/img/structure/B2640421.png)
![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2640422.png)
![N-{1-[(3,4-difluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2640424.png)
![ethyl 6-benzyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2640425.png)
![3-[1-[(11-Oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)sulfonyl]pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2640427.png)

![Ethyl 5-[(4-bromophenyl)sulfonyl-phenoxycarbonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2640431.png)
![(4R,4As,7aS)-1,2,3,4,4a,5,7,7a-octahydrofuro[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2640432.png)

